

Monalazone: A Technical Deep-Dive into its History, Development, and Disinfectant Properties

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Compound of Interest

Compound Name: *Monalazone*

Cat. No.: *B10859340*

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Abstract

Monalazone, a sulfonylbenzoic acid derivative synthesized in 1937, has a history of use as a topical disinfectant and spermicidal agent, primarily in vaginal applications. This technical guide provides a comprehensive overview of its development, chemical characteristics, and known disinfectant properties. While specific quantitative efficacy data and detailed experimental protocols for **Monalazone** are not readily available in current literature, this paper synthesizes the existing knowledge and contextualizes it within the broader understanding of its chemical class. The established mechanism of action for sulfonamides, involving the inhibition of the microbial folic acid synthesis pathway, is presented as the theoretical framework for **Monalazone**'s antimicrobial activity.

Introduction

Monalazone, often used as its disodium salt, is a synthetic compound belonging to the sulfonamide family of drugs.^[1] Historically, it has been formulated for vaginal use as a disinfectant and spermicidal contraceptive.^[1] Its development emerged from the broader exploration of sulfonylbenzoic acid derivatives for therapeutic purposes. This document aims to provide a detailed technical overview of **Monalazone**, focusing on its history, chemical properties, and the current understanding of its function as a disinfectant.

History and Development

Monalazone was first synthesized in 1937.^[1] It is structurally related to halazone, another chlorinated sulfonamide derivative known for its disinfectant properties. **Monalazone** has been marketed under various trade names, including Naclobenz-Natrium, Spergisin, and Speton, for use as a vaginal antiseptic and contraceptive.^[1]

Chemical Properties

A summary of the key chemical properties of **Monalazone** and its disodium salt is presented in Table 1.

Property	Monalazone	Monalazone Disodium
IUPAC Name	4-(chlorosulfamoyl)benzoic acid	Disodium 4-(chlorosulfamoyl)benzoate
Molecular Formula	C ₇ H ₆ ClNO ₄ S	C ₇ H ₄ ClNNa ₂ O ₄ S
Molar Mass	235.64 g/mol	279.61 g/mol
Chemical Structure	A benzoic acid molecule with a chlorosulfamoyl group at the para position.	The disodium salt of Monalazone.

Mechanism of Action as a Disinfectant

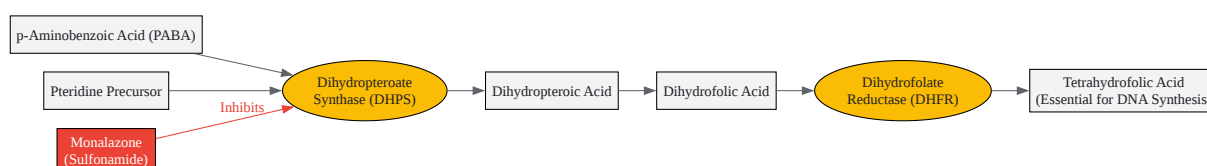
The precise molecular mechanisms of **Monalazone**'s disinfectant activity have not been extensively elucidated in dedicated studies. However, its action is believed to be twofold, stemming from its core chemical structure:

- **Disruption of Microbial Cell Membranes:** The lipophilic nature of the molecule, combined with the reactive chlorine atom, is thought to enable interaction with and disruption of the lipid bilayer of microbial cell membranes. This disruption can lead to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
- **Inhibition of Folic Acid Synthesis:** As a sulfonamide derivative, **Monalazone** is presumed to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme

is crucial for the synthesis of folic acid in many bacteria and some protozoa. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, **Monalazone** would inhibit microbial growth and replication.

Folic Acid Synthesis Inhibition Pathway

The following diagram illustrates the general mechanism of action of sulfonamides in the folic acid synthesis pathway.



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Caption: Sulfonamide Inhibition of Folic Acid Synthesis.

Quantitative Data on Disinfectant Efficacy

Despite a thorough review of available scientific literature, specific quantitative data on the disinfectant efficacy of **Monalazone**, such as Minimum Inhibitory Concentration (MIC) values against common vaginal pathogens like *Candida albicans*, *Gardnerella vaginalis*, and *Trichomonas vaginalis*, could not be located. Similarly, precise data regarding its effective spermicidal concentration is not publicly available. The absence of such data represents a significant gap in the comprehensive understanding of **Monalazone**'s antimicrobial and spermicidal profile.

Experimental Protocols

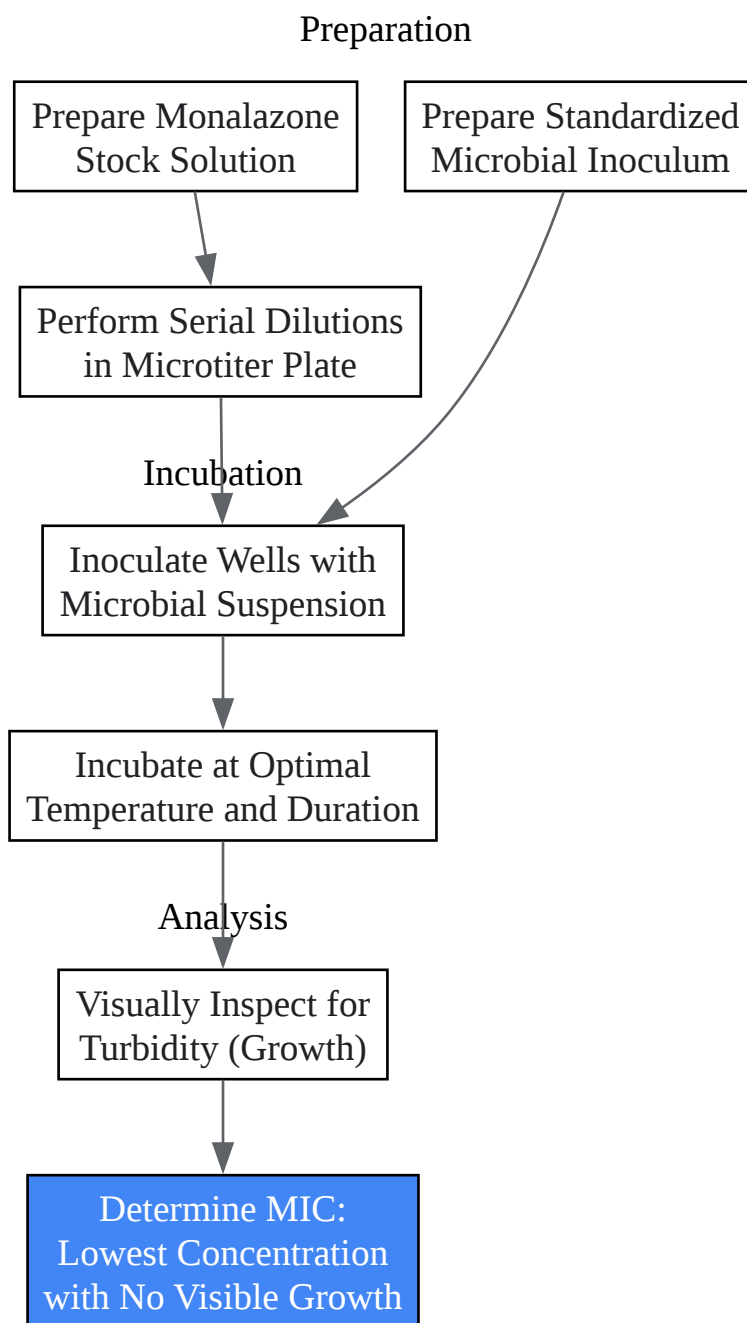
Detailed experimental protocols specifically designed for the evaluation of **Monalazone**'s disinfectant or spermicidal efficacy are not described in the accessible literature. However,

standardized methods for assessing antimicrobial susceptibility and spermicidal activity can be adapted for this purpose.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution or agar dilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), would be appropriate to determine the MIC of **Monalazone** against relevant microorganisms.

Workflow for MIC Determination (Broth Microdilution):



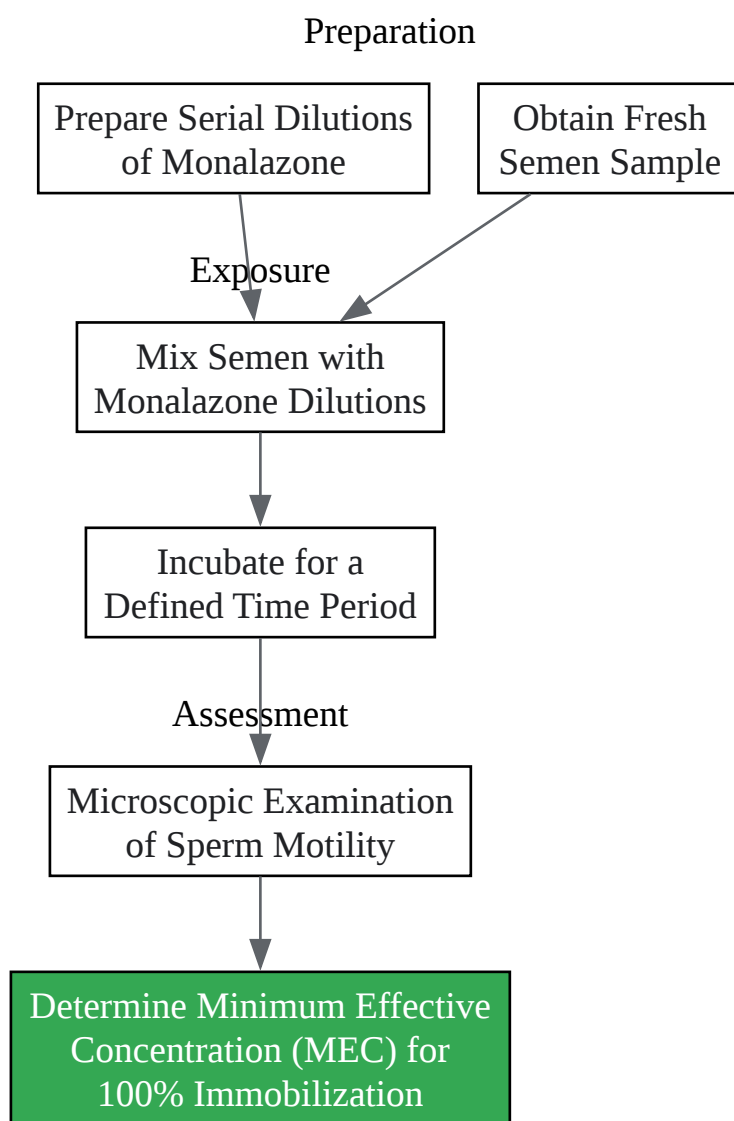
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Caption: Workflow for MIC Determination.

General Protocol for Spermicidal Assay (Sander-Cramer Assay)

The Sander-Cramer assay is a standard method to evaluate the spermicidal activity of a compound.

Workflow for Spermicidal Assay:



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Caption: Workflow for Spermicidal Assay.

Signaling Pathways

Beyond the established role of sulfonamides in the folic acid synthesis pathway, there is no specific information in the current literature to suggest that **Monalazone** interacts with or modulates other microbial or host cell signaling pathways. Research in this area would be necessary to uncover any additional mechanisms of action.

Conclusion

Monalazone is a historically recognized disinfectant and spermicidal agent with a chemical structure that suggests a dual mechanism of action involving cell membrane disruption and inhibition of folic acid synthesis. While its use has been documented, there is a notable absence of publicly available, detailed quantitative efficacy data and specific experimental protocols in the contemporary scientific literature. This lack of data hinders a complete modern assessment of its antimicrobial spectrum and potency. Future research, including in vitro susceptibility testing against a panel of relevant vaginal pathogens and detailed mechanistic studies, would be invaluable to fully characterize the disinfectant properties of **Monalazone** and its potential for future applications in drug development.

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References

- 1. go.drugbank.com [go.drugbank.com]
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